molecular formula C11H14O2S B1268504 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid CAS No. 100058-72-8

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid

Cat. No. B1268504
M. Wt: 210.29 g/mol
InChI Key: TVJXMYFENIHEOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, has been described. These compounds demonstrate potent in vitro inhibition of the human classical complement pathway. The synthesis involves multiple steps, including the preparation of key intermediates and final cyclization to introduce the cyclohexane carboxylic acid moiety. Similar synthetic strategies could be applied to synthesize 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid by adjusting starting materials and reaction conditions to incorporate the thiophen-2-yl group appropriately (Bailey et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of cyclohexane derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, reveals insights into the conformational preferences and structural motifs of cyclohexane-based compounds. These compounds typically exhibit chair conformations for the cyclohexane ring, which is crucial for their biological activity and interaction with biological targets. The molecular structure of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid would similarly be influenced by the presence of the thiophen ring, affecting its electronic properties and overall molecular conformation (Özer et al., 2009).

Chemical Reactions and Properties

Cyclohexane carboxylic acids and their derivatives participate in a range of chemical reactions, including cycloadditions, which are pivotal in expanding their chemical diversity and potential applications. For instance, cycloaddition reactions involving thiophene derivatives have been successfully employed to synthesize complex heterocyclic structures, highlighting the versatility of cyclohexane and thiophene moieties in synthetic chemistry. These reactions are critical for modifying the chemical properties of the base compound to enhance its biological activity or solubility (Ishii et al., 1991).

Scientific Research Applications

1. Medicinal Chemistry Thiophene derivatives are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

2. Industrial Chemistry Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .

3. Material Science In the field of material science, thiophene derivatives are used as they have a prominent role in the advancement of organic semiconductors .

4. Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) .

5. Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives also find application in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

1-thiophen-2-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJXMYFENIHEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356234
Record name F2189-0460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid

CAS RN

100058-72-8
Record name F2189-0460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)cyclohexane-1-carboxylic acid
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